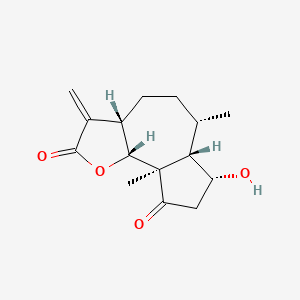

Bipinnatin

Description

Structure

3D Structure

Properties

CAS No. |

33649-13-7 |

|---|---|

Molecular Formula |

C15H20O4 |

Molecular Weight |

264.32 g/mol |

IUPAC Name |

(3aS,6S,6aS,7R,9aR,9bR)-7-hydroxy-6,9a-dimethyl-3-methylidene-3a,4,5,6,6a,7,8,9b-octahydroazuleno[8,7-b]furan-2,9-dione |

InChI |

InChI=1S/C15H20O4/c1-7-4-5-9-8(2)14(18)19-13(9)15(3)11(17)6-10(16)12(7)15/h7,9-10,12-13,16H,2,4-6H2,1,3H3/t7-,9-,10+,12+,13+,15+/m0/s1 |

InChI Key |

WFMZXKFPRCNRAW-ICJWCHSRSA-N |

Isomeric SMILES |

C[C@H]1CC[C@@H]2[C@H]([C@]3([C@H]1[C@@H](CC3=O)O)C)OC(=O)C2=C |

Canonical SMILES |

CC1CCC2C(C3(C1C(CC3=O)O)C)OC(=O)C2=C |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Structure of Bipinnatin J

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the chemical structure of Bipinnatin J, a furanocembranoid diterpene isolated from the gorgonian octocoral Antillogorgia bipinnata (previously Pseudopterogorgia bipinnata).[1][2] this compound J is a noteworthy marine natural product due to its unique structural features and its role as a potential biosynthetic precursor to more complex diterpenes.[1][3] This document outlines the spectroscopic data integral to its structural elucidation, details the experimental methodologies employed, and visualizes the logical workflows and biosynthetic pathways associated with this compound.

Chemical Structure and Properties

This compound J is characterized by a 14-membered macrocyclic ring containing a furan and a butenolide moiety.[1][4] Its chemical properties are summarized in the table below.

| Identifier | Value |

| IUPAC Name | (2Z,5S,11S,12S)-12-Hydroxy-11-isopropenyl-3,14-dimethyl-6,16-dioxatricyclo[11.2.1.1⁵,⁸]heptadeca-1(15),2,8(17),13-tetraen-7-one[1] |

| Chemical Formula | C₂₀H₂₄O₄[1][5] |

| Molecular Weight | 328.40 g/mol [1][5] |

| CAS Number | 201742-79-2[1] |

| Appearance | Crystalline solid |

| Melting Point | 140-142 °C[1] |

Spectroscopic Data for Structural Elucidation

The definitive structure of this compound J was established through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The final confirmation of its structure was achieved via total synthesis, where the spectroscopic data of the synthetic compound perfectly matched that of the natural product.[6]

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound J in CDCl₃ [6]

| Position | ¹³C (ppm) | ¹H (ppm, multiplicity, J in Hz) |

| 1 | 125.8 | |

| 2 | 118.9 | 5.95 (s) |

| 3 | 149.2 | |

| 4 | 10.9 | 1.85 (s) |

| 5 | 82.2 | 5.01 (d, 9.5) |

| 6 | 36.5 | 2.35 (m), 2.25 (m) |

| 7 | 25.9 | 1.75 (m), 1.65 (m) |

| 8 | 39.7 | 2.15 (m) |

| 9 | 134.5 | |

| 10 | 124.7 | 5.08 (d, 8.5) |

| 11 | 146.8 | |

| 12 | 75.1 | 4.65 (d, 9.0) |

| 13 | 173.5 | |

| 14 | 8.4 | 1.98 (s) |

| 15 | 110.9 | 4.95 (s), 4.85 (s) |

| 16 | 22.5 | 1.70 (s) |

| 17 | 142.1 | |

| 18 | 115.2 | 6.25 (s) |

| 19 | 140.8 | |

| 20 | 20.8 | 1.90 (s) |

Experimental Protocols

The characterization of this compound J relies on a suite of standard experimental techniques for natural product chemistry.

3.1. Spectroscopic Analysis

-

Sample Preparation: A few milligrams of purified this compound J are dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), for NMR analysis.[6]

-

1D NMR (¹H and ¹³C):

-

¹H NMR spectra are acquired to determine the chemical shift, integration, and coupling constants of protons, providing insights into the electronic environment and connectivity of hydrogen atoms.

-

¹³C NMR spectra are obtained to identify the chemical shifts of all carbon atoms in the molecule, revealing the carbon skeleton.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, identifying adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), assigning protons to their respective carbons.[6]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for assembling the molecular framework by connecting different spin systems.[6]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.[6]

-

-

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the molecule, which allows for the unambiguous determination of its elemental composition (molecular formula).[6]

3.2. Total Synthesis for Structural Confirmation

The total synthesis of (±)-Bipinnatin J has been achieved, providing the ultimate confirmation of its proposed structure.[2][3][7] A key final step in one of the reported syntheses is a diastereoselective Cr(II)-mediated macrocyclization.[3][7] This intramolecular Nozaki-Hiyama-Kishi reaction forms the 14-membered ring with high stereocontrol.[2]

Visualizations

4.1. Workflow for Structure Elucidation

References

- 1. This compound J - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Total Synthesis of (±)-Bipinnatin J - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. This compound J | C20H24O4 | CID 5470115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Total synthesis of (+/-)-bipinnatin J - PubMed [pubmed.ncbi.nlm.nih.gov]

Bipinnatin: A Technical Guide to Natural Sources and Isolation Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural sources, isolation protocols, and biological significance of two distinct classes of natural products known as bipinnatins. The first, a sesquiterpenoid lactone, has been isolated from terrestrial plants of the Ambrosia genus. The second, and more extensively studied, are the furanocembranoid diterpenes, notably bipinnatin J, sourced from marine gorgonian corals of the Pseudopterogorgia and Gersemia genera. This document details generalized and specific protocols for the extraction and purification of these compounds, presents available quantitative data in tabular format for comparative analysis, and elucidates the known mechanism of action for the furanocembranoid bipinnatins. A key focus is the irreversible inhibition of nicotinic acetylcholine receptors (nAChRs) by this compound J and its congeners, a critical aspect for understanding their neurotoxic and potential therapeutic properties. This guide includes detailed diagrams of experimental workflows and the relevant signaling pathways to facilitate a deeper understanding of these complex natural products.

Introduction

The term "this compound" refers to at least two distinct families of natural products, differentiated by their chemical structures, biological sources, and mechanisms of action.

-

Sesquiterpenoid this compound: A C15 pseudoguaianolide, this class of this compound has been reported in terrestrial plants, specifically within the Ambrosia genus. Due to limited recent literature, detailed biological activity and specific isolation protocols are not as well-documented as their marine counterparts.

-

Furanocembranoid Bipinnatins (e.g., this compound J): These C20 diterpenes are characteristic secondary metabolites of certain marine soft corals. This compound J and its analogues have garnered significant scientific interest due to their potent biological activities, including cytotoxicity against various cancer cell lines and neurotoxicity.[1] This guide will focus primarily on this compound J as a representative of this class.

Natural Sources

The natural origins of these two classes of bipinnatins are vastly different, spanning terrestrial and marine ecosystems.

| Compound Class | Genus | Species | Common Name | Reference |

| Sesquiterpenoid | Ambrosia | salsola | Cheesebush | |

| Furanocembranoid | Pseudopterogorgia | bipinnata (Antillogorgia bipinnata) | Bipinnate Sea Plume | [2] |

| Furanocembranoid | Gersemia | rubiformis | Sea Strawberry | [2] |

| Furanocembranoid | Pseudopterogorgia | kallos | [2] |

Isolation Protocols

The isolation of bipinnatins from their natural sources involves multi-step extraction and chromatographic purification. The following sections detail generalized and specific protocols based on available literature.

Sesquiterpenoid this compound from Ambrosia salsola

Experimental Protocol:

-

Extraction:

-

Air-dried and powdered leaves and twigs of A. salsola are sequentially extracted with solvents of increasing polarity.

-

A common sequence is n-hexane, followed by ethyl acetate, and finally methanol. This fractional extraction helps to separate compounds based on their polarity. The sesquiterpenoid this compound is expected to be in the ethyl acetate fraction.

-

-

Fractionation:

-

The crude ethyl acetate extract is subjected to silica gel flash chromatography.

-

A gradient elution system is employed, typically starting with a non-polar solvent (e.g., n-hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone).

-

-

Purification:

-

Fractions containing the target compound (identified by thin-layer chromatography) are further purified using repeated column chromatography, often with finer silica gel or by employing High-Performance Liquid Chromatography (HPLC), typically with a C18 reversed-phase column.

-

Quantitative Data:

Specific yield data for the isolation of this compound from A. salsola is not available in the reviewed literature.

Furanocembranoid this compound J from Pseudopterogorgia bipinnata

The following protocol is a composite of methods described for the isolation of diterpenes from Pseudopterogorgia species.

Experimental Protocol:

-

Extraction:

-

The gorgonian coral specimens are air-dried and then extracted exhaustively with a 1:1 mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂).

-

The resulting extract is concentrated under reduced pressure to yield a crude oily residue.

-

-

Solvent Partitioning:

-

The crude extract is suspended in an aqueous methanol solution (e.g., 90% MeOH) and partitioned against a non-polar solvent like n-hexane. This step removes lipids and other non-polar compounds.

-

The aqueous methanol layer is then diluted with water to approximately 50% MeOH and partitioned against a solvent of intermediate polarity, such as CH₂Cl₂. The furanocembranoids, including this compound J, are typically found in the CH₂Cl₂ fraction.

-

-

Chromatographic Purification:

-

The CH₂Cl₂ fraction is concentrated and subjected to silica gel column chromatography.

-

Elution is performed with a gradient of increasing polarity, for instance, a hexane-ethyl acetate mixture.

-

Fractions are monitored by TLC, and those containing this compound J are combined.

-

Final purification to yield pure this compound J is often achieved through repeated chromatography, potentially including HPLC.

-

Quantitative Data for this compound J Isolation:

| Step | Parameter | Value/Description |

| Extraction | Solvent System | Methanol/Dichloromethane (1:1) |

| Partitioning 1 | Solvents | 90% Methanol vs. n-Hexane |

| Partitioning 2 | Solvents | 50% Methanol vs. Dichloromethane |

| Chromatography | Stationary Phase | Silica Gel |

| Mobile Phase | Hexane/Ethyl Acetate Gradient | |

| Yield | Not consistently reported in isolation papers. | Varies based on collection site and season. |

Isolation Workflow for this compound J

Caption: A generalized workflow for the isolation of this compound J.

Biological Activity and Signaling Pathways

Sesquiterpenoid this compound

The biological activity of the sesquiterpenoid this compound from Ambrosia is not well-defined in the current literature. However, other sesquiterpene lactones isolated from Ambrosia salsola have demonstrated phytotoxic and antifungal properties. Further research is required to elucidate the specific bioactivity of this class of this compound.

Furanocembranoid Bipinnatins

This compound J and related furanocembranoids exhibit a range of significant biological activities. Bipinnatins A, B, and D have shown in vitro activity against the P388 murine tumor cell line.[1] this compound I has demonstrated potent cytotoxic action against colon and melanoma cancer cell lines.[1]

The most well-characterized activity of this class is their interaction with nicotinic acetylcholine receptors (nAChRs). This compound B, along with the related compound lophotoxin, are potent neurotoxins that act as irreversible inhibitors of these receptors.[1] This irreversible blockade is the basis for their neurotoxicity.

Signaling Pathway: Inhibition of Nicotinic Acetylcholine Receptor

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in synaptic transmission in the central and peripheral nervous systems. The binding of the neurotransmitter acetylcholine (ACh) to nAChRs triggers the opening of the channel, leading to an influx of cations (primarily Na⁺ and Ca²⁺). This influx causes depolarization of the postsynaptic membrane, propagating the nerve signal.

The influx of Ca²⁺ through nAChRs can also initiate intracellular signaling cascades. One such pathway involves the activation of Phosphoinositide 3-kinase (PI3K) and the subsequent phosphorylation and activation of Akt (also known as Protein Kinase B). The PI3K/Akt pathway is a key regulator of cell survival and has neuroprotective effects.

This compound J and its analogues act as irreversible antagonists of nAChRs. They are believed to covalently bind to the receptor, permanently blocking the binding of acetylcholine. This action has two primary consequences:

-

Inhibition of Synaptic Transmission: By preventing the opening of the ion channel, bipinnatins block the depolarization of the postsynaptic membrane, thereby inhibiting nerve impulse transmission. This leads to paralysis at the neuromuscular junction.

-

Suppression of Downstream Signaling: The blockade of Ca²⁺ influx through the nAChR channel prevents the activation of downstream signaling pathways, such as the PI3K/Akt cascade. This abrogation of pro-survival signaling may contribute to the cytotoxic effects observed in some cancer cell lines.

Diagram of nAChR Inhibition by this compound J

References

Unveiling the Therapeutic Potential of Novel Bipinnatin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The marine environment is a vast repository of unique chemical structures with significant therapeutic potential. Among these, the furanocembranoid diterpenes, isolated primarily from gorgonian corals, have emerged as a promising class of compounds. Bipinnatins, a subset of this family, have demonstrated a range of biological activities, including notable cytotoxicity against various cancer cell lines and neurotoxic effects. This technical guide provides a comprehensive overview of the biological activities of novel Bipinnatin derivatives, detailing their cytotoxic, anti-inflammatory, and antimicrobial properties. It includes a summary of available quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to facilitate further research and drug development efforts in this area.

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the available quantitative data on the biological activities of both naturally occurring and novel synthetic this compound derivatives. This data is crucial for understanding the structure-activity relationships (SAR) and identifying promising lead compounds for further development.

Table 1: Cytotoxicity of this compound Derivatives against Cancer Cell Lines

| Compound | Cell Line | Activity Type | Value | Reference |

| This compound A | P388 (Murine Leukemia) | IC₅₀ | 0.9 µg/mL | [1] |

| This compound B | P388 (Murine Leukemia) | IC₅₀ | 3.2 µg/mL | [1] |

| This compound D | P388 (Murine Leukemia) | IC₅₀ | 1.5 µg/mL | [1] |

| This compound I | Colon and Melanoma Cancer Cell Lines | GI₅₀ | 10⁻⁶ M | [1] |

Note: Data on novel synthetic this compound derivatives is currently limited in the public domain. Further research is required to populate this table with a broader range of analogs.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate assessment of the biological activity of novel compounds. The following sections outline standard methodologies for evaluating the cytotoxicity, anti-inflammatory, and antimicrobial properties of this compound derivatives.

Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., P388, MCF-7, A549)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Anti-inflammatory Assays

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 macrophage cell line

-

Complete DMEM medium

-

Lipopolysaccharide (LPS) from E. coli

-

This compound derivatives

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well and incubate overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound derivatives for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Griess Reaction: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent Part A, followed by 50 µL of Part B.

-

Absorbance Measurement: After 10 minutes, measure the absorbance at 540 nm.

-

Data Analysis: Calculate the concentration of nitrite in the samples using a sodium nitrite standard curve. Determine the percentage of NO inhibition compared to the LPS-stimulated control.

Antimicrobial Assays

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

This compound derivatives

-

96-well plates

-

Spectrophotometer or plate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Prepare serial two-fold dilutions of the this compound derivatives in the appropriate broth in a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be determined visually or by measuring the optical density at 600 nm.

Visualization of Signaling Pathways and Workflows

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

Signaling Pathways

While specific signaling pathways for novel this compound derivatives are still under investigation, this compound B is known to be a potent neurotoxin that irreversibly blocks nicotinic acetylcholine receptors (nAChRs).[1] The following diagram illustrates a simplified representation of nAChR signaling and its inhibition.

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described in the previous section.

Conclusion and Future Directions

The this compound family of marine diterpenes represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The available data, though limited, indicates potent cytotoxic activity against cancer cell lines. This technical guide provides a foundational framework for researchers and drug development professionals to build upon.

Future research should focus on the following key areas:

-

Synthesis of Novel Derivatives: A systematic synthesis of a diverse library of this compound analogs is crucial to establish a robust structure-activity relationship.

-

Expanded Biological Screening: Novel derivatives should be screened against a wider panel of cancer cell lines, as well as for their anti-inflammatory and antimicrobial activities.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by the most potent this compound derivatives will be essential for their rational design and optimization.

-

In Vivo Studies: Promising lead compounds should be advanced to preclinical in vivo models to evaluate their efficacy and safety profiles.

By addressing these areas, the full therapeutic potential of this compound derivatives can be unlocked, potentially leading to the development of new and effective treatments for a range of human diseases.

References

Unraveling the Anticancer Potential of Bipinnatin J: A Look into a Promising Marine Diterpenoid

For Immediate Release

La Jolla, CA - Bipinnatin J, a furanocembranoid diterpene isolated from gorgonian corals, has emerged as a molecule of significant interest within the cancer research community. Preliminary evaluations have suggested that this marine natural product possesses "highly potent and selective anticancer properties," sparking further investigation into its therapeutic potential. However, a comprehensive understanding of its mechanism of action within cancer cells remains largely uncharted territory. This technical guide serves to consolidate the current, albeit limited, knowledge surrounding this compound J and to provide a contextual framework based on the broader class of diterpenoid compounds.

Current Understanding of this compound J's Biological Activity

To date, the scientific literature on the specific anticancer mechanism of this compound J is sparse. While its total synthesis has been a subject of academic focus, detailed biological studies elucidating its effects on cancer cell signaling pathways, cell cycle regulation, or apoptosis are not yet publicly available. The primary assertion of its "potent and selective anticancer properties" stems from initial screenings, with the specifics of these findings yet to be fully disclosed in peer-reviewed literature.

Insights from Related Furanocembranoid Diterpenes

In the absence of direct mechanistic data for this compound J, researchers often look to structurally related compounds for potential clues. A closely related and more extensively studied furanocembranoid is lophotoxin. It is crucial to note, however, that lophotoxin is primarily characterized as a potent neurotoxin.

Lophotoxin's Mechanism of Action:

Lophotoxin exerts its biological effects by acting as an irreversible inhibitor of nicotinic acetylcholine receptors (nAChRs).[1][2][3] It covalently binds to a specific tyrosine residue (Tyr190) in the alpha-subunits of these receptors, leading to a blockade of neuromuscular and neuronal transmission.[1][2] While this mechanism is well-documented in the context of neurotoxicity, its direct relevance to a potential anticancer effect is not established.

General Anticancer Mechanisms of Diterpenes

The broader class of diterpenes, to which this compound J belongs, encompasses a wide array of natural products with diverse and potent biological activities, including significant anticancer effects. Studies on various diterpenes have revealed several common mechanisms through which they combat cancer cells. It is plausible that this compound J may operate through one or more of these established pathways, though this remains to be experimentally verified.

Induction of Apoptosis:

A primary mechanism by which many diterpenes exert their anticancer effects is the induction of programmed cell death, or apoptosis. This can be achieved through various signaling cascades:

-

Mitochondria-Mediated Apoptosis: Some diterpenes can trigger the intrinsic apoptotic pathway by causing mitochondrial dysfunction, leading to the release of cytochrome c and the subsequent activation of caspases.[4]

-

Modulation of Apoptosis-Related Proteins: Diterpenoids have been shown to modulate the expression of key proteins involved in apoptosis, such as the Bcl-2 family of proteins, leading to a shift in the balance towards pro-apoptotic signals.

Cell Cycle Arrest:

Another common anticancer mechanism of diterpenes is the disruption of the cell cycle in cancer cells, preventing their proliferation. This is often achieved by:

-

Targeting Cell Cycle Checkpoints: Diterpenes can cause cell cycle arrest at various phases, such as G2/M, by interfering with the function of key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).

Induction of Autophagy:

Autophagy, or cellular self-digestion, is a complex process that can either promote cell survival or lead to cell death. Certain diterpenes have been found to induce autophagic cell death in cancer cells.[4]

A Generalized Diterpene-Induced Apoptosis Pathway

Below is a conceptual diagram illustrating a general pathway by which a diterpene compound might induce apoptosis in a cancer cell. It is critical to emphasize that this is a generalized representation and has not been specifically demonstrated for this compound J.

Caption: Hypothetical pathway of diterpene-induced apoptosis.

Quantitative Data and Experimental Protocols: A Notable Gap

A significant limitation in the current body of research is the absence of quantitative data regarding the cytotoxicity of this compound J against various cancer cell lines. Information such as IC50 (half-maximal inhibitory concentration) values, which are critical for assessing the potency of a compound, has not been published. Consequently, structured tables for comparative analysis cannot be generated at this time.

Similarly, detailed experimental protocols for the assays used to determine the anticancer activity of this compound J are not available in the public domain. To provide a general reference, below is a standardized workflow for assessing the in vitro cytotoxicity of a novel compound.

Generalized Experimental Workflow for In Vitro Cytotoxicity Assay

Caption: A typical workflow for evaluating the cytotoxicity of a compound.

Conclusion and Future Directions

This compound J stands as a promising lead compound in the field of anticancer drug discovery, largely due to preliminary reports of its potent and selective activity. However, the scientific community awaits detailed studies to uncover the precise molecular mechanisms that underpin these observations. Future research should prioritize the following:

-

Comprehensive Cytotoxicity Profiling: Determining the IC50 values of this compound J across a diverse panel of human cancer cell lines.

-

Mechanism of Action Studies: Investigating the effects of this compound J on apoptosis, cell cycle progression, and key cancer-related signaling pathways (e.g., PI3K/Akt, MAPK, etc.).

-

Target Identification: Identifying the direct molecular target(s) of this compound J within cancer cells.

As research progresses, a clearer picture of this compound J's therapeutic potential and its utility as a novel anticancer agent will undoubtedly emerge. For now, it remains an intriguing natural product with a story that is still unfolding.

References

- 1. Lophotoxin is a slow binding irreversible inhibitor of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure/activity and molecular modeling studies of the lophotoxin family of irreversible nicotinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lophotoxin: selective blockade of nicotinic transmission in autonomic ganglia by a coral neurotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A new clerodane furano diterpene glycoside from Tinospora cordifolia triggers autophagy and apoptosis in HCT-116 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cytotoxic Potential of Furanocembranoids: A Technical Guide to Bipinnatin J and Related Compounds

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

Furanocembranoids, a class of natural products predominantly isolated from marine organisms such as gorgonian corals, have garnered significant attention in the field of oncology for their potent cytotoxic activities. Among these, bipinnatin J has emerged as a molecule of interest due to its unique structural features and potential as an anticancer agent. This technical guide provides a comprehensive overview of the cytotoxicity of furanocembranoids, with a specific focus on this compound J. It details the experimental methodologies used to assess their cytotoxic effects and elucidates the intricate signaling pathways through which these compounds exert their anticancer activity.

Quantitative Analysis of Cytotoxicity

The cytotoxic efficacy of furanocembranoids is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. While specific IC50 values for this compound J remain largely undisclosed in publicly available literature, data for structurally related furanocembranoids and other bipinnatins provide valuable insights into the potential potency of this compound class.

Notably, this compound Q has demonstrated significant cytotoxic activity against several human cancer cell lines, including MCF-7 (breast cancer), NCI-H460 (non-small cell lung cancer), and SF-268 (central nervous system cancer).[1] Other furanocembranoids isolated from the soft coral genus Sarcophyton have also exhibited considerable cytotoxicity against a panel of cancer cell lines. For instance, various compounds have shown efficacy against A549 (human lung carcinoma), HT-29 (human colon adenocarcinoma), KB (human nasopharyngeal carcinoma), and P-388 (murine lymphocytic leukemia) cells, with IC50 values in the micromolar range.[2]

Table 1: Cytotoxicity of Selected Furanocembranoids Against Various Cancer Cell Lines

| Compound/Extract | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Furanocembranoid from Sarcophyton | A549 | Human Lung Carcinoma | 23.3 - 27.3 | [2] |

| Furanocembranoid from Sarcophyton | HT-29 | Human Colon Adenocarcinoma | Varies | [2] |

| Furanocembranoid from Sarcophyton | KB | Human Nasopharyngeal Carcinoma | Varies | [2] |

| Furanocembranoid from Sarcophyton | P-388 | Murine Lymphocytic Leukemia | 0.3 - 4.9 | [2] |

| Sarcoehrenbergilides E, F | HepG2 | Human Liver Carcinoma | 22.6 - 31.8 | [2] |

| This compound Q | MCF-7 | Breast Cancer | Significant Activity | [1] |

| This compound Q | NCI-H460 | Non-small Cell Lung Cancer | Significant Activity | [1] |

| This compound Q | SF-268 | CNS Cancer | Significant Activity | [1] |

Note: "Varies" indicates that a range of activities were observed for different compounds from the same source. "Significant Activity" indicates that the source noted cytotoxic effects but did not provide specific IC50 values.

Experimental Protocols: Assessing Cytotoxicity

The determination of the cytotoxic properties of furanocembranoids relies on robust and reproducible in vitro assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for this purpose.

MTT Assay Protocol

This protocol outlines the key steps involved in assessing cell viability and cytotoxicity using the MTT assay.

1. Cell Seeding:

-

Cancer cells are seeded in a 96-well plate at a predetermined optimal density.

-

The cells are allowed to adhere and proliferate for 24 hours in a humidified incubator at 37°C with 5% CO2.

2. Compound Treatment:

-

A stock solution of the furanocembranoid (e.g., this compound J) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Serial dilutions of the compound are prepared in cell culture medium to achieve a range of final concentrations.

-

The culture medium from the seeded cells is replaced with the medium containing the various concentrations of the test compound. Control wells receive medium with DMSO at the same final concentration as the treated wells.

3. Incubation:

-

The plate is incubated for a specified period, typically 24, 48, or 72 hours, to allow the compound to exert its cytotoxic effects.

4. MTT Addition and Incubation:

-

Following the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.

-

The plate is incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

5. Formazan Solubilization:

-

The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.

6. Absorbance Measurement:

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

7. Data Analysis:

-

The absorbance values are corrected by subtracting the background absorbance of the solubilizing agent.

-

Cell viability is expressed as a percentage of the control (untreated) cells.

-

The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways in Furanocembranoid-Induced Cytotoxicity

The cytotoxic effects of furanocembranoids are mediated through the modulation of key signaling pathways that regulate cell survival and death. Evidence from related furanoid compounds suggests that apoptosis and the mitogen-activated protein kinase (MAPK) signaling cascade are primary targets.

Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Furanoid compounds, such as furanodiene, have been shown to induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.[3][4][5] This pathway is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic process.

Modulation of the MAPK Signaling Pathway

The MAPK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. It is often dysregulated in cancer. Studies on furanodiene have revealed that it can induce apoptosis by modulating the MAPK pathway, specifically by activating the p38 MAPK and inhibiting the extracellular signal-regulated kinase (ERK).[3][4] The activation of p38 is generally associated with pro-apoptotic signals, while the ERK pathway is typically pro-survival. By shifting the balance towards p38 activation and ERK inhibition, furanocembranoids can promote cancer cell death.

Conclusion

Furanocembranoids, including this compound J, represent a promising class of natural products with significant cytotoxic potential against a range of cancer cell lines. While specific data for this compound J is still emerging, the activity of related compounds suggests a mechanism of action that involves the induction of apoptosis through the intrinsic mitochondrial pathway and the modulation of the MAPK signaling cascade. The detailed experimental protocols and elucidated signaling pathways presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound J and other furanocembranoids in the fight against cancer. Further research is warranted to establish a comprehensive cytotoxic profile of this compound J and to fully delineate the molecular mechanisms underlying its anticancer effects.

References

- 1. Perspectives on the structural and biosynthetic interrelationships between oxygenated furanocembranoids and their polycyclic congeners found in corals. | Semantic Scholar [semanticscholar.org]

- 2. Cytotoxic Compounds from Alcyoniidae: An Overview of the Last 30 Years - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Furanodiene induces G2/M cell cycle arrest and apoptosis through MAPK signaling and mitochondria-caspase pathway in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Screening of Apoptosis Pathway-Mediated Anti-Proliferative Activity of the Phytochemical Compound Furanodienone against Human Non-Small Lung Cancer A-549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Bipinnatin as a nicotinic acetylcholine receptor inhibitor

An In-depth Technical Guide: Bipinnatin as a Nicotinic Acetylcholine Receptor Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[1][2] These pentameric proteins are essential for physiological processes ranging from muscle contraction to cognitive functions.[1] Their dysfunction is implicated in numerous neurological disorders, making them a significant target for therapeutic drug development.

The bipinnatins are a class of furanocembranoid diterpenes isolated from marine gorgonian octocorals, such as Pseudopterogorgia bipinnata.[3][4] These natural products, belonging to the lophotoxin family of marine neurotoxins, are potent and unique inhibitors of nAChRs.[5] Unlike many receptor antagonists that bind reversibly, bipinnatins act as irreversible inhibitors, forming a covalent bond with the receptor protein.[4][5] This distinct mechanism of action makes them invaluable tools for probing the structure and function of nAChRs and serves as a foundation for designing novel, highly specific therapeutic agents.

This technical guide provides a comprehensive overview of this compound's interaction with nAChRs, detailing its mechanism of action, quantitative inhibitory properties, and the experimental protocols used for its characterization.

Mechanism of Action: Irreversible Covalent Inhibition

The inhibitory activity of bipinnatins stems from their ability to covalently modify a specific amino acid residue within the nAChR's acetylcholine binding site. This mechanism is characteristic of the lophotoxin family of neurotoxins.[5]

Key Mechanistic Steps:

-

Activation: The parent this compound compounds as isolated display minimal affinity for the nAChR.[5] An essential activation step is required, which involves preincubation in an aqueous buffer. This process is believed to generate a more reactive, stable species that is the ultimate inhibitor.[5]

-

Covalent Bond Formation: The activated this compound species targets and forms a covalent bond with the tyrosine residue at position 190 (Tyr-190) of the nAChR α-subunit.[5] This modification is irreversible.

-

Preferential Binding: The bipinnatins exhibit a preference for one of the two acetylcholine-binding sites on the receptor. Specifically, they preferentially inhibit the site located near the α/δ-subunit interface, which is characterized by a high affinity for the endogenous agonist, acetylcholine.[5]

-

Channel Blockade: By covalently modifying the binding site, bipinnatins prevent acetylcholine from binding and activating the receptor. This blocks the conformational change required to open the ion channel, thus inhibiting cation influx (Na⁺, Ca²⁺) and subsequent cell membrane depolarization.[3]

This irreversible nature of inhibition provides a unique advantage for studying receptor pharmacology, as it allows for the selective and permanent silencing of one of the two agonist binding sites for further investigation.[5]

Quantitative Data: Inhibitory Potency

While specific Kᵢ or IC₅₀ values for bipinnatins against a wide range of nAChR subtypes are not extensively documented in the available literature, studies have established a clear rank order of potency among its analogues and demonstrated effective concentrations for receptor blockade.

| Compound | Receptor/Model System | Potency / Effective Concentration | Notes | Reference |

| This compound-B | Cockroach (Periplaneta) Metathoracic Ganglion Motor Neurone nAChR | Partial blockade at 10 µM; Almost complete blockade at 30 µM | Blockade of nicotine-induced depolarization. Partially reversible upon washout. | [3] |

| Relative Potency | Torpedo nAChR | This compound-B > this compound-A > this compound-C | Based on bimolecular reaction constants for interaction with both acetylcholine-binding sites. | [5] |

Experimental Protocols

The characterization of nAChR inhibitors like this compound relies on a combination of binding and functional assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay for Affinity Determination (Kᵢ)

This protocol describes a competitive binding experiment to determine the binding affinity of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.[6]

Principle: An unlabeled test compound competes with a constant concentration of a high-affinity radiolabeled ligand for binding to the nAChR. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀, which can then be converted to the inhibition constant (Kᵢ).[6]

Materials:

-

Receptor Source: Membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the nAChR subtype of interest, or from tissue homogenates rich in the target receptor (e.g., rat brain).[6][7]

-

Radioligand: A high-affinity, subtype-selective radiolabeled nAChR ligand (e.g., [³H]epibatidine, [³H]cytisine).[6][7] The concentration used should be at or below its Kₑ value for the receptor.[6]

-

Test Compound: this compound, with serial dilutions prepared in assay buffer.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[6]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[6]

-

Non-specific Binding Control: A high concentration of a known nAChR agonist or antagonist (e.g., 10 µM Nicotine).[8]

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding, and a vacuum filtration manifold.[6]

-

Detection: Scintillation cocktail and a liquid scintillation counter.[6]

Procedure:

-

Membrane Preparation:

-

Homogenize cells or tissue in ice-cold buffer.

-

Perform a low-speed centrifugation (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and debris.[9]

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the cell membranes.[6]

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford or BCA assay).[6]

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding: Add membrane preparation, radioligand, and a saturating concentration of a non-labeled competitor (e.g., nicotine).

-

Competition Binding: Add membrane preparation, radioligand, and serial dilutions of this compound.

-

-

Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 4°C or room temperature) to allow the binding to reach equilibrium.[8][9]

-

Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through the glass fiber filters. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.[6]

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[9]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Two-Electrode Voltage Clamp (TEVC) for Functional Inhibition (IC₅₀)

TEVC is a powerful electrophysiological technique used to measure the ion flow through channels expressed in the membrane of large cells, typically Xenopus laevis oocytes.[10] It is the gold standard for characterizing the functional effects of a compound on ligand-gated ion channels.

Principle: Oocytes are injected with mRNA encoding the subunits of the desired nAChR subtype.[10] Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and one to inject current, "clamping" the voltage at a set holding potential.[11] An agonist is applied to activate the expressed receptors, generating an inward current. The inhibitory effect of a co-applied or pre-applied antagonist (like this compound) on this agonist-induced current is then measured.

Materials:

-

Expression System: Xenopus laevis oocytes.

-

Reagents: mRNA encoding the desired nAChR α and β subunits, collagenase solution for oocyte defolliculation.

-

Electrophysiology Rig: A setup including a microscope, micromanipulators, a two-electrode voltage-clamp amplifier, a data acquisition system, and a perfusion system for solution exchange.[12]

-

Microelectrodes: Glass capillaries pulled to a fine tip (resistance < 1 MΩ) and filled with 3 M KCl.[12]

-

Solutions: Agonist solution (e.g., Acetylcholine at an EC₅₀ concentration) and test solutions containing the agonist plus varying concentrations of this compound.

Procedure:

-

Oocyte Preparation and Injection:

-

Harvest and prepare stage V-VI oocytes from a Xenopus laevis frog.

-

Inject the oocytes with a solution containing the specific nAChR subunit mRNAs.

-

Incubate the oocytes for 24-72 hours to allow for receptor expression on the cell membrane.[10]

-

-

Electrophysiological Recording:

-

Data Acquisition:

-

Establish a baseline current.

-

Apply a pulse of the agonist (e.g., 100 µM Acetylcholine for 2 seconds) and record the peak inward current.[13]

-

Wash the oocyte with buffer until the current returns to baseline.

-

Pre-incubate the oocyte with a specific concentration of this compound for a set time (e.g., 3 minutes) before co-applying the agonist and this compound.[13]

-

Record the inhibited peak current.

-

Repeat this process for a range of this compound concentrations.

-

-

Data Analysis:

-

For each this compound concentration, calculate the percentage of inhibition of the control agonist response.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the agonist-induced current.

-

Visualizations: Pathways and Workflows

nAChR Signaling Pathway

Caption: Simplified signaling pathway of nicotinic acetylcholine receptor (nAChR) activation.

This compound's Irreversible Inhibition Mechanism

Caption: Mechanism of irreversible nAChR inhibition by this compound.

Experimental Workflow for Inhibitor Characterization

Caption: Workflow for characterizing a nAChR inhibitor like this compound.

Conclusion and Future Directions

Bipinnatins represent a fascinating class of marine neurotoxins that act as potent, irreversible inhibitors of nicotinic acetylcholine receptors. Their unique mechanism, involving the covalent modification of Tyr-190 in the α-subunit, distinguishes them from classical competitive antagonists.[5] This property makes them exceptional chemical probes for investigating the structural and functional differences between the two acetylcholine-binding sites on the nAChR.[5]

The detailed experimental protocols for radioligand binding and two-electrode voltage clamp assays provide a robust framework for quantifying the affinity and functional inhibition of this compound and its analogues. Further research to determine the potency and selectivity of bipinnatins across a broader array of neuronal nAChR subtypes would be highly valuable. Such data could pave the way for the rational design of novel therapeutics that exclusively target one of the two binding sites, potentially leading to drugs with improved efficacy and side-effect profiles for treating neurological disorders.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 3. Actions of a coral toxin analogue (this compound-B) on an insect nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Total Synthesis of (±)-Bipinnatin J - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Irreversible inhibition of nicotinic acetylcholine receptors by the bipinnatins. Toxin activation and kinetics of receptor inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. reactionbiology.com [reactionbiology.com]

- 11. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 12. Rat nicotinic ACh receptor α7 and β2 subunits co-assemble to form functional heteromeric nicotinic receptor channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Spectroscopic Data Analysis of Bipinnatin J: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data analysis of Bipinnatin J, a furanocembranoid diterpene isolated from the gorgonian octocoral Pseudopterogorgia bipinnata. This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data crucial for its structural elucidation, outlines the experimental protocols for these analyses, and presents a logical workflow for its characterization.

Core Spectroscopic Data

The structural determination of this compound J relies on a combination of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry (HRMS). The data presented herein is a compilation from published literature on the characterization of both natural and synthetic this compound J.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides the foundational data for elucidating the carbon-hydrogen framework of this compound J. The ¹H NMR spectrum reveals the chemical environment and connectivity of protons, while the ¹³C NMR spectrum provides information about the carbon skeleton.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound J (CDCl₃)

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

| 1 | 40.2 | 2.45 (m), 1.75 (m) |

| 2 | 24.9 | 2.20 (m), 2.10 (m) |

| 3 | 135.2 | 5.10 (t, 7.0) |

| 4 | 124.5 | - |

| 5 | 38.7 | 2.30 (m) |

| 6 | 25.9 | 1.80 (m), 1.60 (m) |

| 7 | 124.8 | 5.30 (d, 9.0) |

| 8 | 141.2 | - |

| 9 | 111.3 | 6.25 (s) |

| 10 | 142.8 | - |

| 11 | 138.7 | 7.20 (s) |

| 12 | 70.1 | 4.70 (d, 9.0) |

| 13 | 48.5 | 2.60 (m) |

| 14 | 150.1 | - |

| 15 | 112.1 | 4.95 (s), 4.85 (s) |

| 16 | 22.1 | 1.85 (s) |

| 17 | 16.5 | 1.65 (s) |

| 18 | 19.4 | 1.70 (s) |

| 19 | 15.9 | 1.60 (s) |

| 20 | 17.1 | 1.25 (s) |

Data compiled from published literature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is essential for determining the elemental composition of a molecule. For this compound J, HRMS provides the exact mass, which in conjunction with NMR data, confirms the molecular formula.

Table 2: High-Resolution Mass Spectrometry Data for this compound J

| Parameter | Value |

| Molecular Formula | C₂₀H₂₄O₄ |

| Exact Mass | 328.1675 |

| Ionization Mode | Electrospray Ionization (ESI) |

| Observed Ion | [M+Na]⁺, [M+H]⁺ |

Experimental Protocols

The following sections detail the generalized methodologies for the spectroscopic analysis of this compound J, reflecting standard practices for the characterization of marine natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 1-5 mg of purified this compound J is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Data Acquisition: NMR spectra are typically acquired on a high-field spectrometer (e.g., 400-600 MHz) equipped with a cryoprobe for enhanced sensitivity.

-

¹H NMR: A standard one-dimensional proton NMR spectrum is acquired to determine chemical shifts, coupling constants, and proton integrations.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is obtained to identify the chemical shifts of all carbon atoms.

-

2D NMR: A suite of two-dimensional NMR experiments is performed to establish the complete structure:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings and establish proton connectivity within individual spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the individual spin systems and piecing together the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing crucial information for assigning the relative stereochemistry of the molecule.

-

-

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of purified this compound J is prepared in a suitable solvent such as methanol or acetonitrile (approximately 1 µg/mL).

-

Data Acquisition: High-resolution mass spectra are typically acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer coupled to an electrospray ionization (ESI) source.

-

Full Scan MS: The instrument is operated in full scan mode to determine the accurate mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). This data is used to calculate the elemental composition.

-

Tandem MS (MS/MS): To obtain structural information, the molecular ion is mass-selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are mass analyzed, providing insights into the molecule's substructures.

-

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic data analysis of this compound J, from sample isolation to final structure elucidation.

A Comprehensive Review of Pseudopterogorgia Metabolites: From Bioactive Discovery to Mechanistic Insights

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The marine environment is a vast reservoir of unique chemical entities with significant therapeutic potential. Among the myriad of marine organisms, the gorgonian octocorals of the genus Pseudopterogorgia have emerged as a particularly rich source of novel bioactive metabolites. This in-depth technical guide provides a comprehensive literature review of these compounds, with a focus on their isolation, structure elucidation, pharmacological activities, and mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of marine natural products.

Chemical Diversity of Pseudopterogorgia Metabolites

The genus Pseudopterogorgia is renowned for its production of a diverse array of secondary metabolites, primarily diterpenes. The most extensively studied species, Pseudopterogorgia elisabethae, is the source of the well-known pseudopterosins, a class of diterpene glycosides with potent anti-inflammatory and analgesic properties.[1][2] Other species, such as Pseudopterogorgia bipinnata and Pseudopterogorgia acerosa, also produce a variety of unique bioactive compounds, including seco-furanocembranolides, highly oxygenated cembranolides, and pseudopterane diterpenoids.[1][3]

Pseudopterosins and Seco-pseudopterosins

The pseudopterosins are characterized by a diterpene aglycone linked to a sugar moiety, typically a pentose.[2] These compounds have demonstrated remarkable anti-inflammatory activity, in some cases exceeding that of the non-steroidal anti-inflammatory drug (NSAID) indomethacin.[1][4] The seco-pseudopterosins are structurally related compounds that also exhibit significant biological activity.

Other Diterpenes and Bioactive Compounds

Beyond the pseudopterosins, a wealth of other diterpenoid structures have been isolated from Pseudopterogorgia species. These include elisabethatriene, a key biosynthetic precursor to the pseudopterosins, as well as various cembranoids and pseudopteranoids.[5][6] Some of these compounds have shown promising cytotoxic and antimicrobial activities.[7]

Quantitative Bioactivity Data

The following tables summarize the reported quantitative data for the biological activities of various Pseudopterogorgia metabolites. This information is crucial for comparing the potency of different compounds and for guiding future drug development efforts.

| Compound | Bioassay | Target/Model | Activity (IC50/ED50) | Reference |

| Pseudopterosin A | Anti-inflammatory | PMA-induced mouse ear edema (topical) | ED50: 8 µ g/ear | [8] |

| Pseudopterosin A | Anti-inflammatory | PMA-induced mouse ear edema (systemic) | ED50: 32 mg/kg | [8] |

| Pseudopterosin A | Analgesic | Phenyl-p-benzoquinone-induced writhing | ED50: 4 mg/kg | [8] |

| Pseudopterosin A | Eicosanoid Inhibition | Prostaglandin E2 production (murine macrophages) | IC50: 4 µM | [8] |

| Pseudopterosin A | Eicosanoid Inhibition | Leukotriene C4 production (murine macrophages) | IC50: 1 µM | [8] |

| Pseudopterosin E | Anti-inflammatory | PMA-induced mouse ear edema (topical) | ED50: 38 µ g/ear | [8] |

| Pseudopterosin E | Anti-inflammatory | PMA-induced mouse ear edema (systemic) | ED50: 14 mg/kg | [8] |

| Pseudopterosin E | Analgesic | Phenyl-p-benzoquinone-induced writhing | ED50: 14 mg/kg | [8] |

| Pseudopterosin E | Anti-inflammatory | Zymosan-induced writhing | ED50: 6 mg/kg | [8] |

| Pseudopterosin E | Eicosanoid Inhibition | 6-keto-prostaglandin F1α (peritoneal exudate) | ED50: 24 mg/kg | [8] |

| Pseudopterosin E | Eicosanoid Inhibition | Leukotriene C4 (peritoneal exudate) | ED50: 24 mg/kg | [8] |

| Pseudopterosin G | Cytotoxicity | HeLa, PC-3, HCT116, MCF-7, BJ cell lines | GI50: 5.8-12.0 µM | [7] |

| Pseudopterosin Q | Cytotoxicity | HeLa, PC-3, HCT116, MCF-7, BJ cell lines | GI50: 5.8-12.0 µM | [7] |

| Pseudopterosin G | Antibacterial | Enterococcus faecalis | IC50: 3.1-3.8 µM | [7] |

| Pseudopterosin S | Antibacterial | Staphylococcus aureus | IC50: 2.9-4.5 µM | [7] |

| Pseudopterosin U | Antibacterial | Staphylococcus aureus | IC50: 2.9-4.5 µM | [7] |

| Seco-pseudopterosin K | Antibacterial | Staphylococcus aureus | IC50: 2.9-4.5 µM | [7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this review, offering a practical guide for researchers working with Pseudopterogorgia metabolites.

Extraction and Isolation of Diterpenes from Gorgonian Corals

A general protocol for the extraction and isolation of diterpenes from Pseudopterogorgia species is as follows:

-

Collection and Preparation: Collect gorgonian samples and freeze them immediately. Lyophilize the frozen samples to remove water.

-

Extraction: Grind the dried coral material and extract exhaustively with a solvent system such as a 1:1 mixture of chloroform and methanol at room temperature.

-

Solvent Partitioning: Concentrate the crude extract under reduced pressure. Suspend the residue in water and partition sequentially with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatographic Separation: Subject the fractions obtained from solvent partitioning to a series of chromatographic techniques for further purification.

-

Column Chromatography: Utilize silica gel column chromatography with a gradient of solvents (e.g., hexane, ethyl acetate, and methanol) to achieve initial separation.

-

High-Performance Liquid Chromatography (HPLC): Employ reversed-phase HPLC (e.g., with a C18 column) and a suitable mobile phase (e.g., a gradient of acetonitrile and water) for the final purification of individual compounds.

-

Structure Elucidation by NMR Spectroscopy

The chemical structures of isolated metabolites are primarily determined using Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Sample Preparation: Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃ or CD₃OD).

-

1D NMR: Acquire ¹H and ¹³C NMR spectra to obtain initial information about the proton and carbon environments in the molecule.

-

2D NMR: Perform a series of 2D NMR experiments to establish the connectivity of atoms and the stereochemistry of the molecule. Common experiments include:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in assigning the relative stereochemistry.

-

Anti-inflammatory Bioassay: PMA-induced Mouse Ear Edema

This in vivo assay is commonly used to evaluate the topical anti-inflammatory activity of compounds.

-

Animal Model: Use Swiss Webster mice.

-

Induction of Inflammation: Apply a solution of phorbol 12-myristate 13-acetate (PMA) in acetone to the inner surface of one ear of each mouse to induce inflammation. The contralateral ear serves as a control.

-

Treatment: Apply the test compound, dissolved in a suitable vehicle (e.g., acetone), to the PMA-treated ear either before or after the application of PMA.

-

Assessment of Edema: After a specific time period (e.g., 4-6 hours), sacrifice the mice and take a standard-sized biopsy from both ears. Weigh the biopsies to determine the increase in ear weight due to edema.

-

Data Analysis: Calculate the percentage inhibition of edema for the treated group compared to the vehicle control group. Determine the ED50 value, which is the dose of the compound that causes a 50% reduction in edema.

NF-κB Inhibition Assay by Western Blot

This in vitro assay is used to investigate the effect of compounds on the NF-κB signaling pathway.

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., RAW 264.7 macrophages) and treat the cells with the test compound for a specific duration.

-

Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) to activate the NF-κB pathway.

-

Protein Extraction: Prepare cytoplasmic and nuclear protein extracts from the treated and untreated cells.

-

Protein Quantification: Determine the protein concentration of each extract using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for key proteins in the NF-κB pathway, such as phosphorylated p65 (p-p65), total p65, phosphorylated IκBα (p-IκBα), and a loading control (e.g., β-actin for cytoplasmic extracts or Lamin B1 for nuclear extracts).

-

Incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize the levels of the target proteins to the loading control.

Signaling Pathways and Mechanisms of Action

A significant body of evidence points to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway as a key mechanism underlying the anti-inflammatory effects of pseudopterosins.[9] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

Caption: NF-κB signaling pathway and the inhibitory action of pseudopterosins.

As depicted in the diagram above, in resting cells, NF-κB is sequestered in the cytoplasm in an inactive complex with the inhibitory protein IκBα. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter regions of target genes, leading to the transcription of pro-inflammatory mediators such as TNF-α, IL-6, and COX-2.

Studies have shown that pseudopterosins can inhibit the phosphorylation of both p65 and IκBα, thereby preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[9] This inhibitory action effectively blocks the transcription of pro-inflammatory genes, providing a molecular basis for the observed anti-inflammatory effects of these compounds. While the precise molecular binding target of pseudopterosins within the NF-κB pathway is still under investigation, the available evidence strongly suggests that they interfere with the activity of the IKK complex.

Conclusion and Future Directions

The metabolites isolated from Pseudopterogorgia species, particularly the pseudopterosins, represent a promising class of natural products with significant therapeutic potential. Their potent anti-inflammatory and analgesic properties, coupled with a well-defined mechanism of action involving the inhibition of the NF-κB signaling pathway, make them attractive lead compounds for the development of novel anti-inflammatory drugs.

Future research in this area should focus on several key aspects. Firstly, continued exploration of the chemical diversity of other Pseudopterogorgia species is likely to yield new bioactive compounds with unique structures and pharmacological profiles. Secondly, further studies are needed to precisely identify the direct molecular targets of pseudopterosins within the NF-κB pathway, which will aid in the design of more potent and selective inhibitors. Finally, preclinical and clinical studies are warranted to fully evaluate the therapeutic potential of these marine-derived compounds for the treatment of inflammatory diseases. The development of sustainable methods for the production of these compounds, either through aquaculture or chemical synthesis, will also be crucial for their successful translation from the laboratory to the clinic.

References

- 1. mdpi.com [mdpi.com]

- 2. Pseudopterosin biosynthesis-pathway elucidation, enzymology, and a proposed production method for anti-inflammatory metabolites from Pseudopterogorgia elisabethae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Bridging the Gap: Composition, Regulation, and Physiological Function of the IκB Kinase Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. islandscholar.ca [islandscholar.ca]

- 7. Study uncovers drug target in a protein complex required for activation of NF-κB, a transcription factor involved in multiple diseases | Dana-Farber Cancer Institute [dana-farber.org]

- 8. Pharmacological characterization of the pseudopterosins: novel anti-inflammatory natural products isolated from the Caribbean soft coral, Pseudopterogorgia elisabethae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. islandscholar.ca [islandscholar.ca]

An In-depth Technical Guide to the Discovery and Structural Elucidation of Bipinnatin Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Bipinnatin family of furanocembranoid diterpenes, isolated primarily from the gorgonian octocoral Pseudopterogorgia bipinnata, represents a class of marine natural products with significant biological activities. This guide provides a comprehensive overview of the discovery, isolation, and detailed structural elucidation of key this compound compounds. It includes a summary of their biological activities, detailed experimental protocols for their isolation and characterization, and a mechanistic insight into their interaction with nicotinic acetylcholine receptors. The structural confirmation of these complex molecules has been solidified through various total synthesis campaigns, which are also briefly discussed.

Introduction

Marine invertebrates, particularly gorgonian octocorals of the genus Pseudopterogorgia, are a rich source of structurally diverse and biologically active secondary metabolites.[1] Among these, the this compound compounds, characterized by a 14-membered cembrane ring fused to a furan moiety, have garnered significant attention. This family of diterpenes exhibits a range of biological effects, including potent cytotoxicity against various cancer cell lines and irreversible inhibition of nicotinic acetylcholine receptors (nAChRs).[2][3]

This compound J, a prominent member of this family, is considered a key biosynthetic precursor to more complex polycyclic diterpenes.[2] The structural elucidation of these molecules has been a testament to the power of modern spectroscopic techniques, with definitive confirmation often provided by total synthesis.[1] This guide aims to consolidate the key findings on the discovery and structural determination of this compound compounds, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Isolation of this compound Compounds

This compound compounds are primarily isolated from the bipinnate sea plume, Pseudopterogorgia bipinnata, a gorgonian coral found in the Caribbean.[4] The initial discovery and subsequent isolation of various this compound analogues have been reported in several studies.

General Isolation Protocol

A general procedure for the isolation of diterpenes from Pseudopterogorgia species is outlined below. It should be noted that specific details may vary depending on the target compound and the specific chemotype of the coral.

Caption: General workflow for the isolation and structural elucidation of this compound compounds.

Detailed Protocol:

-

Collection and Extraction: Specimens of Pseudopterogorgia bipinnata are collected and typically air-dried or frozen. The dried coral material is then homogenized and extracted with a mixture of methanol (MeOH) and dichloromethane (CH2Cl2). The resulting crude extract is concentrated under reduced pressure.

-

Solvent Partitioning: The crude extract is suspended in an aqueous methanol solution and partitioned against a nonpolar solvent like hexane to remove lipids. The aqueous layer is then further partitioned with a solvent of intermediate polarity, such as dichloromethane, to extract the diterpenoids.

-

Chromatography: The dichloromethane extract is subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., hexane to ethyl acetate). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing compounds of interest are further purified by high-performance liquid chromatography (HPLC), often using a reversed-phase column (e.g., C18) with a methanol/water or acetonitrile/water mobile phase, to yield the pure this compound compounds.

Structural Elucidation of Key this compound Compounds

The structures of this compound compounds have been elucidated primarily through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Techniques

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition and molecular weight of the isolated compounds, allowing for the deduction of their molecular formulas.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the chemical environment and connectivity of protons.

-

¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the carbon skeleton and the connectivity of different atoms within the molecule.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-